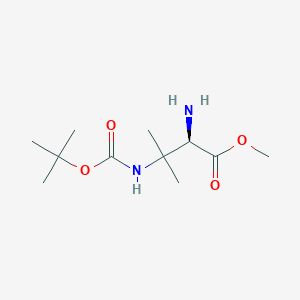
2-Chloro-5-cyclopropylnicotinic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmaceutical Development
2-Chloro-5-cyclopropylnicotinic acid: is a derivative of nicotinic acid, which has been instrumental in the development of new pharmaceuticals. Its structure is utilized in the synthesis of compounds with potential therapeutic effects. For instance, nicotinic acid derivatives have been effective against diseases like pneumonia and kidney diseases, and some have shown promise in treating Alzheimer’s disease .
Dyslipidemia Treatment
This compound’s derivatives have been explored for their efficacy in treating dyslipidemia, a condition characterized by abnormal lipid levels in the blood. They interact with the niacin receptor protein, which plays a role in lipid metabolism, potentially offering new therapeutic options for cardiovascular diseases .
Anti-inflammatory and Analgesic Applications
Derivatives of nicotinic acid, including 2-Chloro-5-cyclopropylnicotinic acid , have been synthesized to exhibit anti-inflammatory and analgesic properties. These characteristics make them suitable for inclusion in drugs aimed at reducing inflammation and pain .
Organic Synthesis
In the realm of organic chemistry, 2-Chloro-5-cyclopropylnicotinic acid serves as a building block for synthesizing various organic compounds. Its reactive carboxylic acid group enables it to participate in numerous chemical reactions, contributing to the synthesis of small molecules and macromolecules .
Nanotechnology
The carboxylic acid group present in 2-Chloro-5-cyclopropylnicotinic acid is used in nanotechnology for surface modification of nanoparticles and nanostructures like carbon nanotubes and graphene. This modification enhances the dispersion and incorporation of these materials into polymer nanomaterials .
Polymer Chemistry
This compound finds applications in polymer chemistry as well, where it can act as a monomer, additive, or catalyst. Its inclusion in polymer chains can alter the physical and chemical properties of the resulting material, leading to advancements in polymer technology .
Agricultural Chemistry
Nicotinic acid derivatives are known to be key components in the synthesis of certain herbicides2-Chloro-5-cyclopropylnicotinic acid could potentially be used in developing novel herbicidal formulations that are more effective and environmentally friendly .
Veterinary Medicine
Research into nicotinic acid derivatives also extends to veterinary medicine, where they may be used to develop treatments for animal-specific diseases. The pharmacological activity of these compounds could lead to new drugs that improve animal health and productivity .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-cyclopropylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-8-7(9(12)13)3-6(4-11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVWYIIWJGGTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(N=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-cyclopropylnicotinic acid | |
CAS RN |
1035690-32-4 | |
| Record name | 2-chloro-5-cyclopropylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)





![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)

![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)




